molecular formula C18H21ClN4O2 B13369141 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile

3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile

Cat. No.: B13369141
M. Wt: 360.8 g/mol
InChI Key: SPNKJTWDXPBXOO-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an isoxazole ring, a chlorophenyl group, a hydroxy group, a piperazine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene . The chlorophenyl group can be introduced via a substitution reaction, while the piperazine moiety is often incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity . This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the isoxazole ring and piperazine moiety, in particular, distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanenitrile

InChI

InChI=1S/C18H21ClN4O2/c1-22-6-8-23(9-7-22)12-13(11-20)18(24)16-10-17(25-21-16)14-4-2-3-5-15(14)19/h2-5,10,13,18,24H,6-9,12H2,1H3

InChI Key

SPNKJTWDXPBXOO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C#N)C(C2=NOC(=C2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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